molecular formula C7H12N2O5 B12863740 (R)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid hydrate

(R)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid hydrate

Cat. No.: B12863740
M. Wt: 204.18 g/mol
InChI Key: PUYUUTQCVZWVME-PGMHMLKASA-N
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Description

H3CC(OH)(NH2)CH2C(OH)(NH2)COOH\text{H}_3\text{C}-\text{C}(\text{OH})\left(\text{NH}_2\right)-\text{CH}_2-\text{C}(\text{OH})\left(\text{NH}_2\right)-\text{COOH} H3​C−C(OH)(NH2​)−CH2​−C(OH)(NH2​)−COOH

It belongs to the class of α-amino acids and is a derivative of glutamic acid. AMPA is a neurotransmitter receptor agonist and plays a crucial role in synaptic transmission within the central nervous system.

Preparation Methods

Synthetic Routes: AMPA can be synthesized through various routes, including:

    Strecker Synthesis: Starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.

    Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer ®-AMPA.

    Chemical Resolution: Separation of racemic AMPA into its enantiomers using chiral resolving agents.

Industrial Production: The industrial production of AMPA involves large-scale synthesis using Strecker or other methods. The compound is then isolated and purified.

Chemical Reactions Analysis

AMPA undergoes several chemical reactions:

    Oxidation: AMPA can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the alcohol derivative.

    Substitution: AMPA can undergo nucleophilic substitution reactions at the amino group.

    Decarboxylation: Removal of the carboxyl group leads to the formation of isoxazole derivatives.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and stereochemistry.

Scientific Research Applications

AMPA has diverse applications:

    Neuroscience: As an agonist for AMPA receptors, it influences synaptic plasticity and memory.

    Medicine: Investigated for potential treatments in neurodegenerative diseases and epilepsy.

    Chemistry: Used in asymmetric synthesis due to its chiral center.

    Industry: Precursor for drug development and chemical synthesis.

Mechanism of Action

AMPA receptors are ion channels involved in fast excitatory neurotransmission. Binding of AMPA to these receptors leads to cation influx (mainly Na+ and K+), depolarization, and neuronal activation.

Comparison with Similar Compounds

AMPA is unique due to its specific interaction with AMPA receptors. Similar compounds include kainic acid (KA) and N-methyl-D-aspartate (NMDA), which also act on glutamate receptors but have distinct mechanisms and effects.

: ChemSpider: AMPA : PubChem: AMPA : Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. DOI: 10.1124/pr.109.002451

Properties

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate

InChI

InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2/t4-;/m1./s1

InChI Key

PUYUUTQCVZWVME-PGMHMLKASA-N

Isomeric SMILES

CC1=C(ONC1=O)C[C@H](C(=O)O)N.O

Canonical SMILES

CC1=C(ONC1=O)CC(C(=O)O)N.O

Origin of Product

United States

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